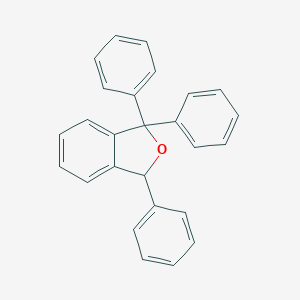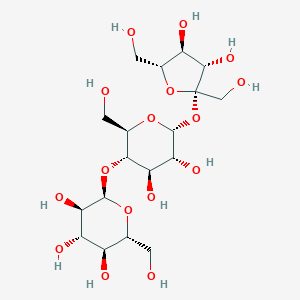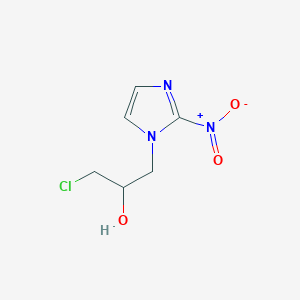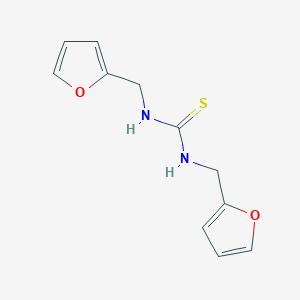
1,3-(Difurfuryl)thiourea
Descripción general
Descripción
1,3-(Difurfuryl)thiourea is a chemical compound with the linear formula C11H12N2O2S . It has a molecular weight of 236.294 .
Molecular Structure Analysis
The molecular structure of 1,3-(Difurfuryl)thiourea consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Detailed structural analysis is not available in the literature.Aplicaciones Científicas De Investigación
Pharmacology
Application Summary
“1,3-(Difurfuryl)thiourea” and its derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used in the synthesis of various pharmaceuticals and have shown promising results in pharmacological evaluations .
Methods of Application
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Results and Outcomes
The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition . The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and G6Pase . Toxicity studies showed that compound 4 is safe as it exerted no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
Organic Synthesis
Application Summary
Thiourea derivatives, including “1,3-(Difurfuryl)thiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .
Methods of Application
The specific methods of application can vary widely depending on the particular reaction or synthesis being carried out. Typically, these compounds are used in reactions involving nucleophilic addition to carbonyl groups, Michael additions, and other types of carbon-carbon bond-forming reactions .
Results and Outcomes
The outcomes of these reactions can also vary widely, but in general, the use of thiourea derivatives in organic synthesis can enable the formation of complex organic molecules from simpler precursors .
Material Science
Application Summary
Thiourea derivatives are also known to play a promising role in the field of material science .
Methods of Application
In material science, thiourea derivatives can be used in the synthesis of various materials, including polymers and nanomaterials .
Results and Outcomes
The specific results and outcomes can vary depending on the particular material being synthesized, but in general, the use of thiourea derivatives can enable the creation of materials with unique properties .
Agriculture
Application Summary
Thiourea derivatives have been found to have applications in the field of agriculture .
Methods of Application
The specific methods of application can vary widely depending on the particular agricultural use. For example, some thiourea derivatives are used as herbicides .
Results and Outcomes
The outcomes of these applications can also vary widely, but in general, the use of thiourea derivatives in agriculture can help in controlling weeds and pests, thereby improving crop yield .
Biological Activities
Application Summary
Thiourea derivatives have shown a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
Methods of Application
The specific methods of application can vary widely depending on the particular biological activity being targeted. For example, some thiourea derivatives are used as pharmaceuticals .
Results and Outcomes
The outcomes of these applications can also vary widely, but in general, the use of thiourea derivatives in biological activities can help in treating various diseases and conditions .
Safety And Hazards
Direcciones Futuras
Thiourea derivatives have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and have remained the focus of several review articles . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
Propiedades
IUPAC Name |
1,3-bis(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWHRBYCKGWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145177 | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-(Difurfuryl)thiourea | |
CAS RN |
10248-89-2 | |
| Record name | N,N′-Bis(2-furanylmethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10248-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-(Difurfuryl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-(difurfuryl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



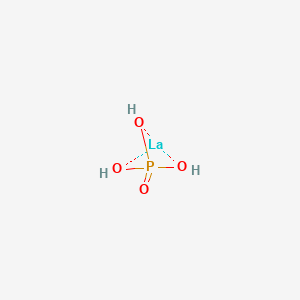

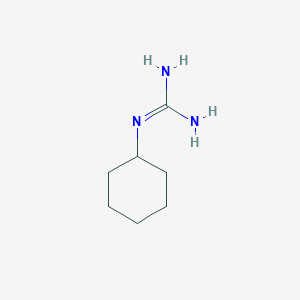


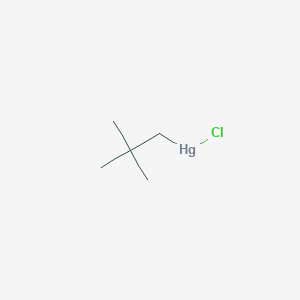
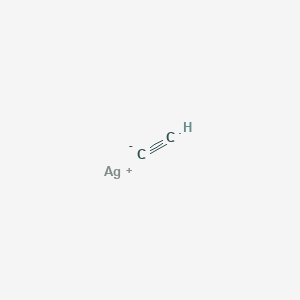

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

